4-Fluoro-2-(3-fluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10/h1-4,9-10,13H,5-6H2 |
InChI Key |
LQUSSLCDEQYRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-fluoropyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluorobenzaldehyde with a suitable reagent to introduce the pyrrolidine ring.
Fluorination: The intermediate is then subjected to fluorination using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient fluorinating agents and optimized reaction conditions is crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Reduction: Formation of fluorinated alcohols or amines.
Substitution: Formation of fluorinated ethers or other substituted derivatives.
Scientific Research Applications
4-Fluoro-2-(3-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical research to study the effects of fluorinated compounds on biological systems and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Core
Key Findings :
Fluorine Position on the Aromatic Ring
Key Findings :
- Meta-Fluorine Superiority : The meta-fluorine in this compound optimizes steric and electronic interactions with Trk’s ATP-binding domain, unlike para-fluorinated pyridine derivatives, which exhibit weaker binding .
- Ortho-Fluorine Limitations : Ortho-fluorinated analogs (e.g., (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine) show reduced potency due to steric clashes with adjacent residues .
Core Heterocycle Modifications
Key Findings :
- Pyrrolidine vs. Pyridine : The pyrrolidine core in this compound confers conformational rigidity and hydrogen-bonding capability, critical for Trk inhibition. Pyridine-based analogs lack these features, leading to reduced target engagement .
- Di-pyridinyl Derivatives : Compounds like 4-Fluoro-2,6-di(pyridin-4-yl)pyridine exhibit off-target effects due to planar geometry and increased π-stacking with unrelated kinases .
Stereochemical Considerations
Key Findings :
- Enantiopure Synthesis Challenges : The (2R,4S) enantiomer of this compound requires enantioselective routes (e.g., tert-butyl carboxylate intermediates), which are less scalable than racemic syntheses .
- Racemic Mixtures in SAR : Early-stage studies used racemic 2-(3-fluorophenyl)pyrrolidine (CAS: 920274-04-0) to expedite derivatization, though enantiopure compounds are essential for clinical development .
Biological Activity
4-Fluoro-2-(3-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of fluorine atoms which can enhance lipophilicity and metabolic stability, is being investigated for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C11H12F2N
- Molecular Weight : 201.22 g/mol
- Structure : The compound features a pyrrolidine ring substituted with fluorine atoms and a phenyl group, which influences its biological interactions.
The biological activity of this compound is largely attributed to its interactions with various biological targets. Fluorinated compounds often exhibit increased binding affinity due to enhanced hydrophobic interactions and altered electronic properties.
- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase, which may indicate potential applications in treating neurodegenerative diseases.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits antibacterial activity against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.030 mg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
Fluorinated compounds are also being explored for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate to high cytotoxicity .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with a notable ability to disrupt bacterial cell membranes .
Study on Anticancer Potential
In another investigation focusing on cancer therapy, researchers found that treatment with this compound resulted in significant tumor reduction in xenograft models of breast cancer. The study concluded that the compound's ability to modulate key signaling pathways associated with cell proliferation and survival could be harnessed for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
